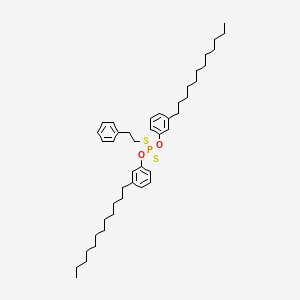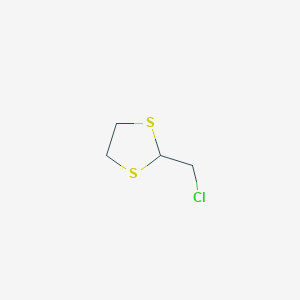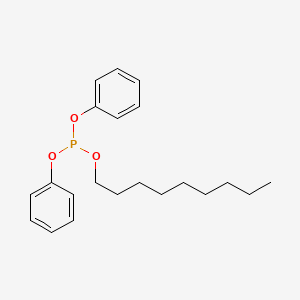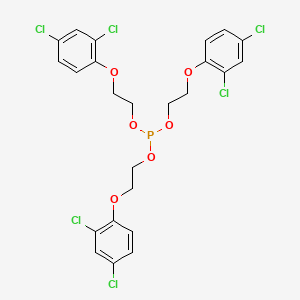
Falone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Falone is a compound belonging to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, like other flavonoids, has a basic C15 phenyl-benzopyrone skeleton, consisting of two benzene rings connected by a three-carbon bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Falone typically involves the oxidative cyclization of o-hydroxychalcones. This reaction is commonly carried out using hydrogen peroxide in an alkaline alcohol solution . The reaction conditions can be modified by using different solvents, bases, and oxidants, as well as by adjusting the temperature of the reaction mixture .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. One common method involves the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Falone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavonols, which are another class of flavonoids.
Reduction: Reduction of this compound can lead to the formation of flavanones.
Substitution: This compound can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline solution is commonly used for the oxidation of this compound.
Reduction: Sodium borohydride is often used as a reducing agent for this compound.
Substitution: Various reagents, such as acetic anhydride, can be used for substitution reactions.
Major Products Formed
Oxidation: Flavonols
Reduction: Flavanones
Substitution: Derivatives with different functional groups
Scientific Research Applications
Falone has a wide range of applications in scientific research:
Mechanism of Action
Falone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: This compound inhibits the activity of pro-inflammatory enzymes and cytokines.
Anticancer Activity: This compound induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Falone is similar to other flavonoids, such as quercetin, kaempferol, and myricetin . this compound is unique in its specific molecular structure and the particular biological activities it exhibits . For example, while quercetin is known for its strong antioxidant properties, this compound may have a more pronounced anti-inflammatory effect .
List of Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Apigenin
- Luteolin
Properties
CAS No. |
94-84-8 |
|---|---|
Molecular Formula |
C24H21Cl6O6P |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
tris[2-(2,4-dichlorophenoxy)ethyl] phosphite |
InChI |
InChI=1S/C24H21Cl6O6P/c25-16-1-4-22(19(28)13-16)31-7-10-34-37(35-11-8-32-23-5-2-17(26)14-20(23)29)36-12-9-33-24-6-3-18(27)15-21(24)30/h1-6,13-15H,7-12H2 |
InChI Key |
PIHCREFCPDWIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOP(OCCOC2=C(C=C(C=C2)Cl)Cl)OCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
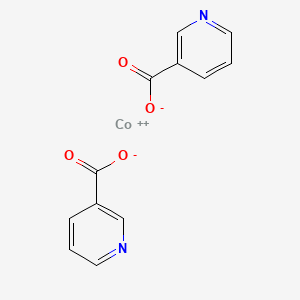
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
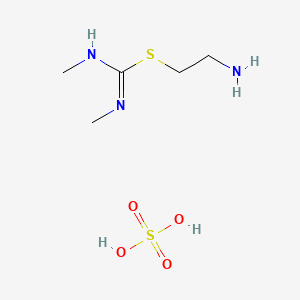
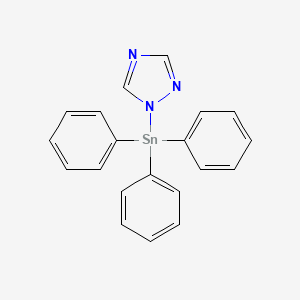
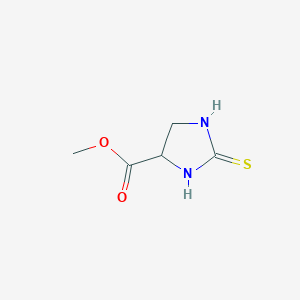
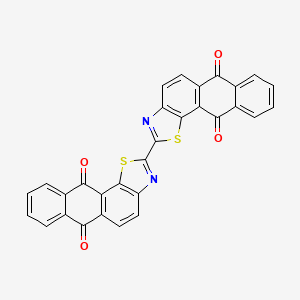
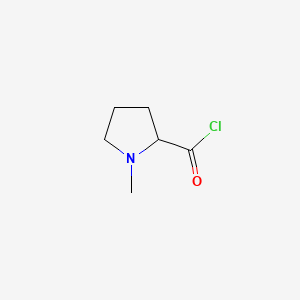
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)

![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
